TAAR1 Inhibition Potency vs. SNSR4-Selective Analog
In a fluorescence-based cell-based counterscreen for TAAR1 agonists, N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride exhibited an IC50 of 7,190 nM, while its structural analog N-(4-chlorophenethyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine demonstrated SNSR4 antagonist activity with an IC50 of 8,060 nM [1][2]. The approximately 1.1-fold potency difference and distinct target profiles illustrate that the 4-methoxyphenyl substituent confers TAAR1 selectivity over SNSR4 relative to the chlorophenethyl analog [1][2].
| Evidence Dimension | TAAR1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 7,190 nM (TAAR1, human) |
| Comparator Or Baseline | N-(4-chlorophenethyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine: 8,060 nM (SNSR4, human) |
| Quantified Difference | 1.1-fold potency difference; distinct target engagement |
| Conditions | Cell-based fluorescence assay; PubChem AID 686984 (TAAR1); BindingDB SNSR4 antagonist assay; pH 7.4, 25°C |
Why This Matters
This demonstrates that the 4-methoxyphenyl substituent directs target engagement toward TAAR1 rather than SNSR4, a critical difference when selecting tool compounds for GPCR target validation studies.
- [1] PubChem BioAssay AID 686984. Counterscreen for agonists of the human trace amine associated receptor 1 (TAAR1). National Center for Biotechnology Information, 2013. View Source
- [2] BindingDB Entry BDBM50340739. N-(4-chlorophenethyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine. SNSR4 Antagonist Activity, 2011. View Source
